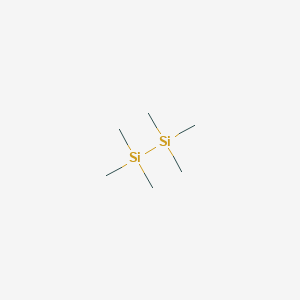
Hexamethyldisilane
Cat. No. B074624
M. Wt: 146.38 g/mol
InChI Key: NEXSMEBSBIABKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08383822B2
Procedure details


At RT, 23.2 g (144 mmol) of hexamethyldisilane and 0.781 g (7.19 mmol) of chlorotrimethylsilane are added to a suspension of 10.0 g (71.9 mmol) of 2-hydroxynicotinic acid in 100 ml of toluene, and the mixture is stirred with a KPG stirrer at 110° C. for 30 min. The mixture is then cooled to −40° C., and 22.5 g (158 mmol) of a 1 molar solution of diisobutylaluminium hydride in dichloromethane are added dropwise to the solution. The mixture is thawed to RT, stirred at RT for 18 h and finally, at −10° C., adjusted to pH=4 with dilute hydrochloric acid, and 500 ml of methanol are added such that the temperature does not exceed −10° C. The precipitate formed is filtered off, 100 ml of water are added to the filtrate, the mixture is stirred at 50° C. for 1 h and the precipitate is filtered off. Concentration of the filtrate gives 8.55 g (95% of theory) of the desired compound.




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)[Si](C)(C)C.Cl[Si](C)(C)C.[OH:14][C:15]1[N:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17](O)=[O:18].[H-].C([Al+]CC(C)C)C(C)C.Cl>C1(C)C=CC=CC=1.ClCCl.CO>[OH:18][CH2:17][C:16]1[C:15](=[O:14])[NH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([Si](C)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
0.781 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)O)C=CC=N1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred with a KPG stirrer at 110° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then cooled to −40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is thawed to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at RT for 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −10° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added such that the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed −10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 ml of water are added to the filtrate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at 50° C. for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
